3-bromo-4-methyl-N-phenylbenzamide

Chromatographic Retention Positional Isomerism Physicochemical Differentiation

Secure 3-bromo-4-methyl-N-phenylbenzamide, a regiochemically defined N‑phenylbenzamide (NPD) scaffold. The meta‑Br/para‑CH₃ dipole creates a unique electronic environment distinct from positional isomers—critical for BRD4 inhibitor design, AOX inhibition, and antimicrobial SAR. The C‑3 bromine is a cross‑coupling handle for focused library synthesis. Order ≥95% purity research‑grade compound now.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B321917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methyl-N-phenylbenzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br
InChIInChI=1S/C14H12BrNO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
InChIKeyIXRLUWFWDVATPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-N-phenylbenzamide – Structural Identity, Physicochemical Baseline, and Procurement Context


3-Bromo-4-methyl-N-phenylbenzamide (molecular formula C₁₄H₁₂BrNO, molecular weight 290.15 g·mol⁻¹) is a disubstituted N-phenylbenzamide derivative bearing a bromine atom at the meta‑position and a methyl group at the para‑position of the benzoyl ring [1]. This substitution pattern distinguishes it from a family of closely related C₁₄H₁₂BrNO positional isomers that are commercially available as research intermediates . The compound belongs to the N-phenylbenzamide (NPD) chemotype, a privileged scaffold with documented activity across multiple therapeutic target classes including alternative oxidase (AOX) inhibition, bromodomain binding, kinase modulation, and antiparasitic action [2]. Its dual bromine‑methyl substitution confers a unique electronic profile – the electron‑withdrawing bromine at C‑3 combined with the electron‑donating methyl at C‑4 creates a regiochemically defined dipole that influences both chemical reactivity and biological target recognition [1].

Why 3-Bromo-4-methyl-N-phenylbenzamide Cannot Be Interchanged with In‑Class Analogs – The Substitution‑Pattern Specificity Problem


Within the N-phenylbenzamide chemotype, small positional changes in substitution produce large and often non‑linear variations in biological activity, physicochemical properties, and synthetic utility. A comprehensive QSAR study of 117 N-phenylbenzamides demonstrated that the nature and position of substituents on both the benzoyl and aniline rings govern binding to the alternative oxidase (AOX) active site, with activity spanning orders of magnitude depending solely on the substitution pattern [1]. Similarly, structure–activity relationship (SAR) studies on antischistosomal N-phenylbenzamides showed that moving an electron‑withdrawing group or altering the substitution vector can shift EC₅₀ values from nanomolar to micromolar ranges [2]. For procurement, the 3‑bromo‑4‑methyl substitution pattern defines a unique chemical reactivity profile: the bromine at C‑3 serves as a cross‑coupling handle for diversification, while the C‑4 methyl modulates ring electronics and sterics in a manner that cannot be replicated by the isomeric 4‑bromo‑3‑methyl arrangement . Generic substitution with a positional isomer or a mono‑substituted analog will therefore produce a different chemical entity with non‑equivalent reactivity, binding properties, and experimental outcomes.

Quantitative Differentiation Evidence for 3-Bromo-4-methyl-N-phenylbenzamide vs. Closest Analogs


Regiochemical Differentiation: 3-Br-4-Me vs. 4-Br-3-Me Positional Isomer – Chromatographic and Physicochemical Consequences

The 3-bromo-4-methyl substitution pattern on the benzoyl ring is regiochemically distinct from the 4-bromo-3-methyl isomer. Gas chromatographic retention data for the closely related benzamide N-(3-methylphenyl)-4-bromo- (a positional isomer with bromine on the benzoyl ring and methyl on the aniline ring) show a Van Den Dool and Kratz retention index of 2332 on a 5% phenyl methyl siloxane capillary column [1]. The target compound 3-bromo-4-methyl-N-phenylbenzamide, bearing both substituents on the benzoyl ring with bromine at C‑3, is predicted to exhibit a different retention index owing to altered molecular polarity and hydrogen‑bonding geometry relative to its positional isomers. For procurement, this chromatographic differentiation provides a direct analytical quality control (QC) metric to distinguish the correct isomer from mis‑supplied positional analogs .

Chromatographic Retention Positional Isomerism Physicochemical Differentiation

Melting Point and Physical Property Differentiation from Closest Commercial Analogs

Physical property data provide a practical procurement‑level discriminator among C₁₄H₁₂BrNO isomers. The positional analog 3-bromo-N-(4-methylphenyl)benzamide (CAS 331864-51-8) – which carries the methyl on the aniline ring rather than the benzoyl ring – exhibits a melting point of 126.5–127.5 °C, a predicted boiling point of 322.1 ± 35.0 °C, and a predicted density of 1.445 ± 0.06 g·cm⁻³ . In contrast, the N‑benzyl analog N-benzyl-3-bromo-4-methylbenzamide (CAS 443666-89-5) shows a substantially higher predicted boiling point of 428.2 ± 45.0 °C and a lower predicted density of 1.364 ± 0.06 g·cm⁻³, reflecting the architectural difference introduced by N‑substitution . The 3‑bromo‑4‑methyl‑N‑phenyl substitution pattern is expected to yield a unique melting point and crystalline habit compared to these analogs, enabling identity verification by differential scanning calorimetry (DSC) or melting point apparatus upon receipt .

Melting Point Crystallinity Purity Assessment

BRD4 Bromodomain Binding Affinity – Substitution‑Dependent Selectivity Within the N-Phenylbenzamide Chemotype

N-Phenylbenzamide derivatives have been profiled against bromodomain‑containing protein 4 (BRD4), an epigenetic reader and validated oncology target. In the BindingDB repository, structurally related N-phenylbenzamide fragments demonstrate BRD4 bromodomain 1 binding affinities spanning from low nanomolar to high micromolar Kd values, with the specific substitution pattern determining binding site complementarity [1]. For example, a focused N-phenylbenzamide chemotype achieved a Kd of 3.3 µM against BRD4 BD1 by fluorescence anisotropy, while an optimized analog from the same structural class reached Kd = 0.30 nM against BRD4 BD2 via BROMOscan assay – a >10,000‑fold affinity difference driven purely by substitutional optimization [2]. The 3‑bromo‑4‑methyl substitution pattern presents a specific hydrogen‑bond‑accepting (Br) and hydrophobic (CH₃) pharmacophoric combination at the benzoyl ring that is not replicated by any single commercially available analog. Procurement of the correct substitution pattern is therefore essential for BRD4‑focused fragment‑based drug discovery campaigns where even minor positional changes can abolish binding [3].

BRD4 Bromodomain Epigenetic Probe Binding Affinity

Alternative Oxidase (AOX) Inhibitory Potential – QSAR‑Defined Substituent Requirements for Antifungal Activity

A library of 117 N-phenylbenzamides (NPDs) was systematically evaluated against recombinant alternative oxidase (AOX) from the fungal cocoa pathogen Moniliophthora perniciosa using both cell growth and oxygen consumption assays in the Pichia pastoris model yeast system [1]. Quantitative structure–activity relationship (QSAR) modeling of this dataset identified key molecular fragments that govern AOX binding, with halogen substitution on the benzoyl ring emerging as a critical positive contributor to inhibitory potency. The lead compound N-(3-bromophenyl)-3-fluorobenzamide (3FH) demonstrated outstanding interaction with AOX by ¹H‑STD NMR in a membrane‑mimetic system and inhibited M. perniciosa spore germination [2]. The 3‑bromo‑4‑methyl‑N‑phenyl substitution pattern combines the favorable meta‑bromo substituent (present in the lead 3FH) with a para‑methyl group that modulates lipophilicity and metabolic stability – a combination not represented among the 117 characterized NPDs [3]. This distinct substitution pattern positions the compound as a potentially unexplored region of AOX chemical space.

Alternative Oxidase Antifungal QSAR Moniliophthora perniciosa

Antibacterial and Antifungal Class Activity – N-Phenylbenzamide Scaffold Validation for Antimicrobial Screening

A systematic in vitro evaluation of synthesized N-phenylbenzamides demonstrated growth inhibition against Gram‑positive bacteria (Staphylococcus aureus), Gram‑negative bacteria (Escherichia coli), and the fungal pathogen Candida albicans [1]. The study employed in silico ADMET predictions alongside molecular docking to triage compounds prior to in vitro testing, establishing the N-phenylbenzamide scaffold as a validated starting point for antimicrobial lead discovery. The bromine substituent, in particular, has been associated with enhanced membrane permeability and target binding in related benzamide antimicrobial series [2]. While specific MIC values for 3‑bromo‑4‑methyl‑N‑phenylbenzamide have not been reported, the 3‑bromo‑4‑methyl substitution pattern is structurally distinct from the five compounds (3a–e) characterized in this study, offering an opportunity to probe the contribution of the meta‑bromo/para‑methyl combination to antimicrobial potency [3].

Antibacterial Antifungal Staphylococcus aureus Candida albicans

Synthetic Diversification Potential – 3‑Bromo Substituent as a Cross‑Coupling Handle for Library Synthesis

The bromine atom at the C‑3 position of the benzoyl ring serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions including Suzuki, Stille, Heck, and Buchwald‑Hartwig couplings . This reactivity enables the 3‑bromo‑4‑methyl‑N‑phenylbenzamide core to function as a key intermediate for the rapid generation of diverse compound libraries for structure–activity relationship (SAR) studies. The para‑methyl group simultaneously influences the electronic character of the ring (via inductive donation) and provides steric shielding that can direct regioselectivity in subsequent functionalization steps. This dual reactivity profile – a reactive C‑Br bond for diversification and a modulating C‑CH₃ group – is not available from mono‑substituted analogs such as 3‑bromo‑N‑phenylbenzamide (lacking the methyl directing group) or 4‑methyl‑N‑phenylbenzamide (lacking the cross‑coupling handle) . The N‑phenyl amide linkage further provides hydrogen‑bond donor/acceptor capability for target engagement [1].

Cross-Coupling Suzuki Reaction Library Synthesis SAR Exploration

Procurement‑Relevant Application Scenarios for 3-Bromo-4-methyl-N-phenylbenzamide


Epigenetic Probe Development: BRD4 Bromodomain Fragment‑Based Drug Discovery

Procure 3-bromo-4-methyl-N-phenylbenzamide as a fragment‑sized (MW 290.15) entry point for BRD4 bromodomain inhibitor discovery. The N-phenylbenzamide chemotype has demonstrated BRD4 BD1 binding with Kd values ranging from 0.30 nM to >300 µM depending on substitution [7]. The 3‑bromo‑4‑methyl pattern provides a defined hydrogen‑bond‑accepting bromine and a hydrophobic methyl in a geometry predicted to engage the acetyl‑lysine recognition pocket. Use this compound in isothermal titration calorimetry (ITC) or fluorescence anisotropy assays to establish baseline BRD4 affinity, then expand via Suzuki cross‑coupling at the C‑3 bromine position to generate focused analog libraries [8].

Antifungal Lead Optimization: Alternative Oxidase (AOX) Inhibitor Screening

For agricultural fungicide or neglected disease drug discovery programs targeting mitochondrial alternative oxidase (AOX), 3-bromo-4-methyl-N-phenylbenzamide represents an unexplored substitution pattern within the validated N-phenylbenzamide chemotype. The QSAR models derived from 117 NPDs identified meta‑bromo substitution as a positive contributor to AOX inhibition, with the lead compound N-(3-bromophenyl)-3-fluorobenzamide demonstrating potent spore germination inhibition against the cocoa pathogen M. perniciosa [7]. Procure this compound to probe whether the addition of a para‑methyl group to the meta‑bromo benzoyl scaffold improves AOX affinity, metabolic stability, or fungal cell penetration relative to the published lead [8].

Antimicrobial SAR Matrix Expansion: Dual Gram‑Positive and Antifungal Screening

Incorporate 3-bromo-4-methyl-N-phenylbenzamide into a systematic antimicrobial SAR matrix evaluating N-phenylbenzamide derivatives against Staphylococcus aureus (Gram‑positive), Escherichia coli (Gram‑negative), and Candida albicans (fungal). The compound fills a specific gap in the published SAR landscape, as the five previously characterized N-phenylbenzamides (3a–e) did not include the 3‑bromo‑4‑methyl substitution pattern [7]. Determine minimum inhibitory concentration (MIC) values via broth microdilution and compare with in silico ADMET predictions to assess whether the dual benzoyl‑ring substitution confers improved antimicrobial potency or selectivity relative to mono‑substituted analogs [8].

Chemical Biology Tool Compound: Kinase Inhibitor Scaffold Diversification

Utilize 3-bromo-4-methyl-N-phenylbenzamide as a core scaffold for kinase inhibitor design, leveraging the established precedent of 3‑substituted benzamide derivatives as Bcr‑Abl kinase inhibitors with potency 25–55× greater than imatinib [7]. The C‑3 bromine provides a vector for introducing diverse aromatic and heteroaromatic groups via Pd‑catalyzed cross‑coupling, while the C‑4 methyl modulates the electron density of the benzoyl ring and influences the dihedral angle of the amide bond – a parameter known to affect kinase binding pocket complementarity [8]. Procure gram‑quantities for parallel library synthesis and subsequent kinase profiling panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-4-methyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.